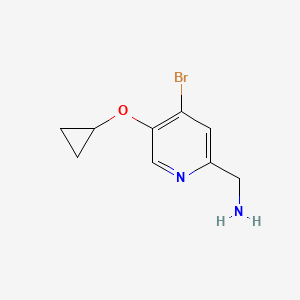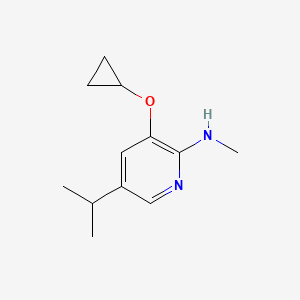
(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4th position, a cyclopropoxy group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and methanamine groups. One common method involves the following steps:
Bromination: The starting pyridine compound is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclopropoxylation: The brominated pyridine is then reacted with cyclopropyl alcohol in the presence of a base such as potassium carbonate to introduce the cyclopropoxy group.
Methanamination: Finally, the cyclopropoxylated compound is treated with methanamine under suitable conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido, methoxy, or thiol-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromopyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
(4-Bromo-6-methylpyridin-2-yl)methanamine: Similar structure with a methyl group instead of a cyclopropoxy group.
Uniqueness
(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
(4-bromo-5-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-6(4-11)12-5-9(8)13-7-1-2-7/h3,5,7H,1-2,4,11H2 |
InChI-Schlüssel |
XWBJYYLCINIFAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(N=C2)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)



